1-Tetradecyl-3-Methylimidazolium Bromide

Descripción general

Descripción

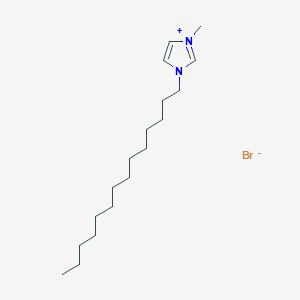

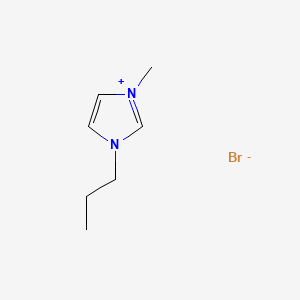

1-Tetradecyl-3-Methylimidazolium Bromide is a chemical compound with the molecular formula C18H35N2.Br and a molecular weight of 359.3879 .

Molecular Structure Analysis

The molecular structure of 1-Tetradecyl-3-Methylimidazolium Bromide has been studied in various contexts. For instance, it has been found that the structure of BSA changes with the addition of this compound .Aplicaciones Científicas De Investigación

Phytoextraction and Accumulation

1-Tetradecyl-3-methylimidazolium bromide has been studied for its potential in phytoextraction and accumulation in plants . In a study, ryegrass was exposed to this compound in a hydroponic experiment. The results demonstrated that ryegrass can uptake and accumulate this compound, making it a suitable species for phytoremediation of trace amounts of this compound and possibly other ionic liquids .

Toxicological Effects on Plants

The compound has been found to have toxic effects on ryegrass growth, with these effects increasing with the initial concentration of the compound . High initial concentration treatment resulted in rapid changes in physiological characteristics in ryegrass tissue .

Bioaccumulation Potential

The extensive application of ionic liquids like 1-Tetradecyl-3-Methylimidazolium bromide raises concerns regarding their bioaccumulation potential and adverse effects on organisms . This compound has been found to be mainly accumulated in root tissue and partly translocated to the above-ground part of ryegrass .

Use in Green Solvents

Ionic liquids, including 1-Tetradecyl-3-Methylimidazolium bromide, are widely used in many fields due to their extremely tunable nature and exceptional properties . They are increasingly explored and evaluated as solvents or catalysts in many applications such as organic catalysis, materials synthesis, biocatalysis, electrochemistry, medicinal chemistry, and polymerization .

Use in Synthesis and Crystallization of Coordination Polymers

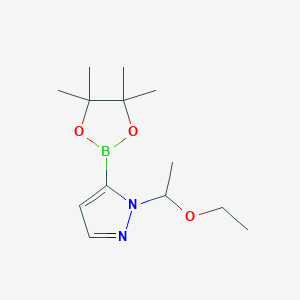

1-Tetradecyl-3-Methylimidazolium bromide is used as a reaction medium for the synthesis and crystallization of a coordination polymer . It was used as a solvent in the formation of the diene complexation, carbonyl insertion, cycloaddition, reduction, and deoxygenation .

Use in Pharmaceutical Applications

Ionic liquids, including 1-Tetradecyl-3-Methylimidazolium bromide, are used in numerous pharmaceutical applications . Their unique chemical-physical properties make them suitable for use in these applications .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-Tetradecyl-3-Methylimidazolium Bromide (C14mimBr) is proteins, specifically bovine serum albumin (BSA) . BSA is a globular protein that serves as a transport protein in the blood and is often used as a model protein in research .

Mode of Action

C14mimBr interacts with BSA, leading to changes in the protein’s structure . This interaction is evidenced by surface tension measurements, isothermal titration microcalorimetry, far-UV circular dichroism (CD), and fluorescence spectra . The alteration of the secondary structure of BSA is due to the interactions of C14mimBr molecules and amino acid residues .

Biochemical Pathways

It’s known that the compound can cause growth inhibition, decrease in chlorophyll content, and oxidative damage in plants . These effects suggest that C14mimBr may interfere with photosynthesis and other vital biochemical processes.

Pharmacokinetics

Research on ryegrass (lolium perenne l) indicates that the plant can uptake and accumulate C14mimBr . The ions were mainly accumulated in root tissue and partly translocated to the above-ground part of ryegrass .

Result of Action

The interaction of C14mimBr with BSA results in conformational changes in the protein, which can lead to changes in the protein’s polarity and functional properties . In plants, exposure to C14mimBr can lead to growth inhibition, decrease in chlorophyll content, and oxidative damage .

Action Environment

The action of C14mimBr can be influenced by environmental factors. For instance, the hydrophobicity and toxicity of imidazolium-based ionic liquids, including C14mimBr, are highly related to the side alkyl chain length . Furthermore, the concentration of C14mimBr can affect its toxicity, with higher concentrations leading to more pronounced effects .

Propiedades

IUPAC Name |

1-methyl-3-tetradecylimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPSZHWFVLHSJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tetradecyl-3-Methylimidazolium Bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7983862.png)

![1-[(5R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B7983882.png)

![Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B7983890.png)

![tetrasodium;1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B7983917.png)

![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B7983922.png)

![(5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B7983925.png)